2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-6-14(2)16(4)20(15(13)3)27(25,26)23-9-17-7-18(10-21-8-17)19-11-22-24(5)12-19/h6-8,10-12,23H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVSGFQOJIEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that 2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibits notable biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways. Key findings include:
- Cancer Treatment :
-
Antileishmanial Activity :
- The compound's structural similarity to other pyrazole-containing sulfonamides has led to investigations into its efficacy against leishmaniasis. Some derivatives have demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, suggesting potential for developing new treatments for neglected diseases .
Synthesis Approaches
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide Linkage : This is achieved through reactions involving sulfonyl chlorides and amines.
- Introduction of Heterocyclic Moieties : Pyrazole and pyridine groups are introduced via nucleophilic substitution reactions.
- Tetramethyl Substitution : The tetramethyl groups are incorporated into the benzene ring during the synthesis process to enhance solubility and biological activity .
Case Studies
Several studies have documented the biological evaluation of related compounds:
- A series of pyrazole-containing benzenesulfonamides showed significant cytotoxicity against cancer cell lines such as HCT116 (colon), MCF7 (breast), and HeLa (cervical) .
- Another study highlighted the antileishmanial properties of similar compounds, demonstrating their effectiveness at lower cytotoxic levels compared to existing treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related sulfonamides are highlighted below. Key analogs from patent literature and synthetic studies are compared.
Table 1: Structural and Physicochemical Comparisons
Key Differentiators :
In contrast, the chromenone-fluorophenyl moiety in Example 56 introduces planar aromaticity and halogen bonds, which may enhance affinity for hydrophobic enzyme pockets . The pyridine-pyrazole linker in the target compound offers conformational flexibility absent in rigid pyrazolo-pyrimidine systems (e.g., Example 56).
Physicochemical Properties :
- The target compound’s molecular weight (~443.5 g/mol) is lower than Example 56 (~603.0 g/mol), suggesting better bioavailability. However, its tetramethyl group may reduce aqueous solubility compared to the N-isopropyl analog .
Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling for pyridine-pyrazole assembly, similar to methods in . Example 56, however, requires multi-step functionalization of chromenone and fluorophenyl groups, increasing complexity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide?
- Methodology : Utilize multi-step condensation reactions, starting with functionalization of the pyridine core followed by sulfonamide coupling. For example, pyridinylmethyl intermediates can be synthesized via Suzuki-Miyaura cross-coupling (as seen in analogous pyrazole-pyridine systems ). Purification via column chromatography (silica gel, gradient elution) and characterization by LC-MS are critical for verifying intermediate integrity. Reaction optimization (e.g., temperature, catalyst loading) is essential to achieve yields >70% .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.3 ppm for pyridine/pyrazole) and methyl groups (δ 1.2–2.5 ppm). Compare splitting patterns to analogous sulfonamides (e.g., 4-methylbenzenesulfonamide derivatives ).
- IR : Confirm sulfonamide S=O stretches (~1330 cm⁻¹ and ~1160 cm⁻¹) and pyridine C=N vibrations (~1590 cm⁻¹) .
- HRMS : Validate molecular weight (exact mass ± 0.001 Da) to rule out byproducts .
Q. What strategies address poor aqueous solubility during in vitro assays?
- Methodology : Calculate logP (e.g., XlogP ~3.0 from analogous sulfonamides ) to assess hydrophobicity. Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins. Micellar solubilization (e.g., Tween-80) or salt formation (e.g., sodium sulfonate derivatives) can enhance bioavailability .
Q. How to preliminarily evaluate biological activity (e.g., enzyme inhibition)?
- Methodology : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence-based assays. Compare IC50 values to reference inhibitors (e.g., erlotinib). Use dose-response curves (0.1–100 µM) and triplicate measurements to ensure reproducibility. Structural analogs with pyrazole-pyridine motifs have shown kinase inhibitory activity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this sulfonamide?
- Methodology :
- Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the pyridine/pyrazole rings.
- Test against a panel of biological targets (e.g., cancer cell lines, bacterial enzymes).
- Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
- For example, trifluoromethyl groups enhance metabolic stability in related sulfonamides .
Q. How to resolve contradictions in biological activity data across assays?
- Methodology :
- Validate assay conditions (e.g., ATP concentration in kinase assays).
- Rule out off-target effects via proteome-wide profiling (e.g., KINOMEscan).
- Cross-reference with crystallographic data (e.g., protein-ligand co-crystals) to confirm binding modes .
- Inconsistent cytotoxicity may arise from differential cell permeability—measure cellular uptake via LC-MS .
Q. What computational methods predict binding affinity to target proteins?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures (PDB entries for sulfonamide-binding proteins).
- Conduct molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD <2.0 Å).
- Use QSAR models trained on sulfonamide datasets to prioritize analogs .
Q. How to assess chemical stability under physiological conditions?
- Methodology :
- Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours.
- Identify hydrolytic cleavage points (e.g., sulfonamide linkage) using LC-MS/MS. Stabilize via steric hindrance (e.g., ortho-methyl groups) .
Q. What strategies identify synergistic effects in combination therapies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
